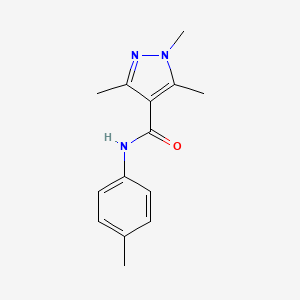![molecular formula C14H14N2O2 B7472754 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting tumors with high levels of ribosomal DNA transcription.
Wirkmechanismus
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide reduces the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to selective inhibition of cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells.
Biochemical and Physiological Effects
In addition to its effects on RNA polymerase I transcription, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This allows for targeted inhibition of tumor growth, while minimizing side effects on normal cells. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide. One area of focus is on identifying biomarkers that can predict which tumors are most sensitive to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, in order to improve patient selection and treatment outcomes. Another area of research is on developing strategies to overcome resistance to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, which has been observed in some cancer cell lines. Finally, there is potential for N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide to be used in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness.
Synthesemethoden
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 2-methyl-4-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-4-chlorophenylacetic acid. This intermediate is then reacted with 2-amino-4-methyloxazole to produce N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to inhibition of tumor growth both in vitro and in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-15-13(8-18-9)10-4-6-12(7-5-10)16-14(17)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPDEQFJNLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

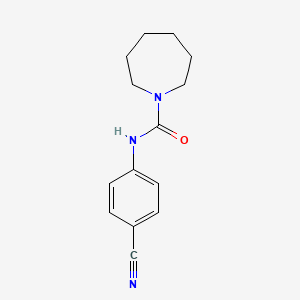
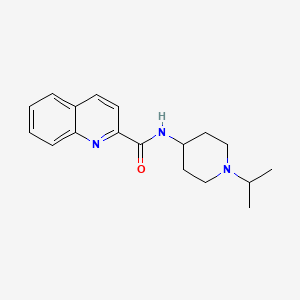
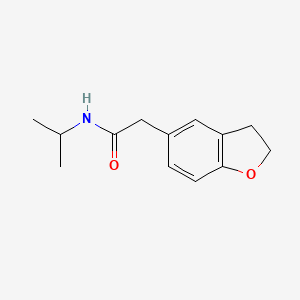


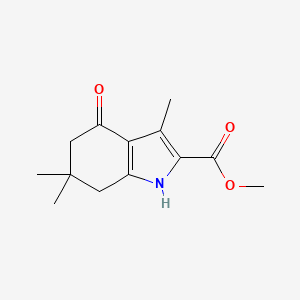
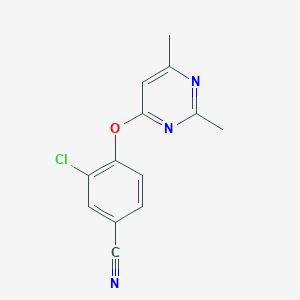

![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
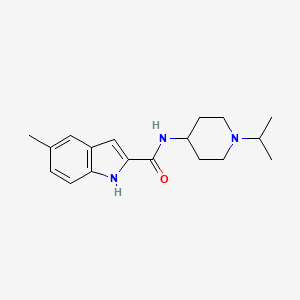

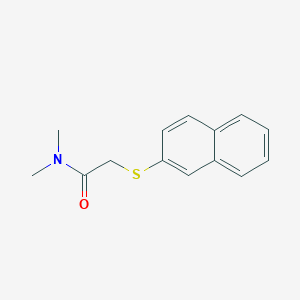
![2-{[(2-Methylphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B7472759.png)
